1-(4-Chloro-3-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The phenyl ring with chloro and fluoro substituents can be introduced through a Friedel-Crafts alkylation reaction. This involves the reaction of the bicyclo[1.1.1]pentane core with 4-chloro-3-fluorobenzene in the presence of a Lewis acid catalyst like aluminum chloride.
Chloromethylation:
- The final step involves the chloromethylation of the bicyclo[1.1.1]pentane core. This can be achieved by reacting the intermediate with formaldehyde and hydrochloric acid under acidic conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to handle high-pressure reactions and the employment of more efficient catalysts to improve yield and reduce reaction times.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-3-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
-
Formation of the Bicyclo[1.1.1]pentane Core:
- The bicyclo[1.1.1]pentane core can be synthesized via a [2+2] cycloaddition reaction of a suitable diene with a halogenated alkene under high-pressure conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-3-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane can undergo various chemical reactions, including:
-
Substitution Reactions:
- The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
-
Oxidation and Reduction:
- The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups. Reduction reactions can be used to remove halogens or reduce double bonds if present.
-
Coupling Reactions:
- The phenyl ring can undergo coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds or other complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
- Substituted derivatives with various functional groups depending on the nucleophile used.
- Oxidized products like alcohols or ketones.
- Reduced products with removed halogens or saturated bonds.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its unique structural properties and stability.
Biology and Medicine:
- Potential applications in drug discovery due to its ability to interact with biological targets.
- Investigated for its pharmacokinetic properties and potential as a therapeutic agent.
Industry:
- Utilized in the development of new materials with specific chemical and physical properties.
- Explored for its use in agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance binding affinity and selectivity towards these targets. The bicyclo[1.1.1]pentane core provides a rigid scaffold that can influence the overall conformation and biological activity of the compound.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane: Lacks the fluorine substituent, which may affect its reactivity and biological activity.
1-(4-Fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane: Lacks the chlorine substituent on the phenyl ring, potentially altering its chemical properties.
1-(3-Chloro-4-fluorophenyl)-3-(bromomethyl)bicyclo[1.1.1]pentane: Substitution of chlorine with bromine in the chloromethyl group can lead to different reactivity patterns.
Uniqueness: 1-(4-Chloro-3-fluorophenyl)-3-(chloromethyl)bicyclo[111]pentane is unique due to the combination of chloro and fluoro substituents on the phenyl ring and the chloromethyl group on the bicyclo[111]pentane core
Properties
IUPAC Name |
1-(4-chloro-3-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2F/c13-7-11-4-12(5-11,6-11)8-1-2-9(14)10(15)3-8/h1-3H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMXIYWQRDZKQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=CC(=C(C=C3)Cl)F)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2F |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.